molecular formula C21H20N4O3 B5655749 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide

Cat. No. B5655749
M. Wt: 376.4 g/mol
InChI Key: SCBOAQGQDOQDJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, which share a core structural motif with the compound , often involves multi-step reactions starting from readily available precursors. For example, a study demonstrated the synthesis of a chromene derivative through etherification, oximation, and Beckmann rearrangement, utilizing rotenone and dimethyloxosulphonium methylide as starting materials. The structures of the synthesized compounds were confirmed by NMR, MS techniques, and elemental analysis, with crystal structures determined by X-ray diffraction (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Molecular Structure Analysis

The molecular structure of related chromene compounds reveals interesting features. For instance, the crystal structure of a chromene derivative was described in triclinic space group with specific cell parameters, illustrating the compound's geometric intricacies (J. Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives participate in a variety of chemical reactions, leading to diverse functional molecules. A facile synthesis of 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives through a one-pot, three-component reaction involving isocyanide, barbituric acid, and salicylaldehyde was reported, highlighting the compounds' synthetic versatility (Ebrahim Soleimani, Somayeh Ghorbani, & H. Ghasempour, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in different environments. The crystal structure analysis of related compounds provides insights into the molecular arrangements and interactions within the solid state, informing on the physical properties (M. K. Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their structural features. Studies on related compounds, such as the reactions of carbamoylated amino enones with chromones, elucidate the chemical behavior and potential reactivity pathways of such molecules (D. L. Obydennov et al., 2019).

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-27-17-6-5-15-8-14(13-28-19(15)9-17)10-25-21(26)16-11-23-20(24-12-16)18-4-2-3-7-22-18/h2-7,9,11-12,14H,8,10,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBOAQGQDOQDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide

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